molecular formula C23H21N3O3S B2814905 3,4-dimethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide CAS No. 898455-61-3

3,4-dimethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide

Cat. No.: B2814905
CAS No.: 898455-61-3
M. Wt: 419.5
InChI Key: PDWYVGLZMWLGHV-UHFFFAOYSA-N
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Description

3,4-Dimethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide is a sulfonamide derivative featuring a 3,4-dimethylbenzene ring linked to a 4-oxo-3,4-dihydroquinazoline moiety via a phenyl group. The dihydroquinazolinone core is a heterocyclic scaffold known for its role in medicinal chemistry, particularly in kinase and enzyme inhibition . Structural characterization of such compounds often relies on crystallographic tools like SHELX, which is widely used for small-molecule refinement .

Properties

IUPAC Name

3,4-dimethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S/c1-15-8-13-20(14-16(15)2)30(28,29)25-18-9-11-19(12-10-18)26-17(3)24-22-7-5-4-6-21(22)23(26)27/h4-14,25H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDWYVGLZMWLGHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the quinazolinone core. One common method involves the reaction of anthranilic acid derivatives with isatoic anhydride to form the quinazolinone ring . This intermediate is then subjected to further reactions to introduce the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-dimethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antibacterial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its quinazolinone moiety which is known for its biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The quinazolinone moiety is known to inhibit certain enzymes, which can lead to antibacterial and anti-inflammatory effects. The sulfonamide group can interfere with the synthesis of folic acid in bacteria, thereby inhibiting their growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related sulfonamide derivatives, focusing on substituent effects, physicochemical properties, and inferred biological activities.

Structural Features and Substitution Patterns
Compound Name Core Heterocycle Key Substituents
Target Compound 3,4-Dihydroquinazolin-4-one 3,4-Dimethyl (benzene sulfonamide); 2-methyl (dihydroquinazolinone)
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)... Chromen-4-one Fluoro (chromenone); methyl (pyrazolo[3,4-d]pyrimidine)
SC-558 Analogs (1a-f) 3,4-Dihydroquinazolin-2-yl Varied substituents (H, CH₃, OCH₃, Br, Cl, (C=O)OCH₂CH₃) on benzene ring
3,4-Dimethyl-N-[4-(thiazol-2-ylsulfamoyl)phenyl... Thiazole Thiazol-2-ylsulfamoyl (replaces dihydroquinazolinone-phenyl)
4-{4-[(Z)-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]... Thiazolidinone Sec-butyl, thioxo, and pyrazole groups

Key Observations :

  • The dihydroquinazolinone core in the target compound and SC-558 analogs contrasts with the chromenone () or thiazole/thiazolidinone systems (–5), which may alter binding to enzymatic targets.
  • Electron-withdrawing groups (e.g., fluorine in ) could enhance metabolic stability, while bulky substituents (e.g., 3,4-dimethyl in the target compound) may improve hydrophobic interactions .
Physicochemical Properties
Compound Name Molecular Weight (g/mol) Melting Point (°C) Water Solubility
Target Compound ~425 (estimated) Not reported Likely low
Example from 589.1 175–178 Not reported
SC-558 Analogs 350–450 (estimated) Not reported Variable
Compound from 526.7 Not reported Not reported

Key Observations :

  • The target compound’s molecular weight (~425 g/mol) falls within the typical range for drug-like molecules, comparable to SC-558 analogs. Higher molecular weights (e.g., 589.1 in ) may reduce bioavailability.
  • Melting points (e.g., 175–178°C in ) suggest moderate thermal stability, though data for the target compound is unavailable.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 3,4-dimethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound’s synthesis typically involves multi-step reactions, including sulfonamide coupling and heterocyclic ring formation. Key steps include:

  • Sulfonamide Formation : Reacting 3,4-dimethylbenzenesulfonyl chloride with an amine-functionalized quinazolinone intermediate under anhydrous conditions (e.g., DCM, TEA as base) .
  • Quinazolinone Core Synthesis : Cyclization of anthranilic acid derivatives with urea or thiourea, followed by alkylation at the 3-position using 2-methyl substituents .
  • Optimization : Control reaction temperature (60–80°C), solvent polarity (DMF or DMSO for solubility), and stoichiometric ratios (1:1.2 for sulfonyl chloride:amine) to minimize byproducts .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.1–2.5 ppm). 1H^1H-NMR can resolve diastereotopic protons in the dihydroquinazolinone ring .
  • HPLC-MS : Reverse-phase C18 columns with gradient elution (ACN:H2O + 0.1% formic acid) for purity analysis. High-resolution MS (ESI+) confirms molecular ion peaks (e.g., [M+H]+^+ at m/z ~437) .
  • X-ray Crystallography : For absolute configuration determination, co-crystallize with heavy atoms (e.g., bromine derivatives) .

Q. What are the primary biological targets or therapeutic applications of this sulfonamide-quinazolinone hybrid?

  • Methodological Answer : The compound’s sulfonamide and quinazolinone moieties suggest potential as a kinase inhibitor (e.g., EGFR or VEGFR) or DNA intercalator.

  • Kinase Assays : Use fluorescence polarization assays with ATP-competitive probes to measure IC50_{50} values .
  • Cellular Studies : Test antiproliferative activity in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, with dose-response curves (1–100 µM) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) guide the design of analogs with improved binding affinity?

  • Methodological Answer :

  • DFT Calculations : Optimize the geometry at the B3LYP/6-31G(d) level to predict electronic properties (HOMO-LUMO gaps) and reactive sites .
  • Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR PDB: 1M17). Focus on hydrogen bonds between the sulfonamide group and Lys721 or Asp831 .
  • SAR Analysis : Modify substituents (e.g., methyl groups, phenyl rings) and correlate with docking scores to prioritize synthetic targets .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., divergent IC50_{50} values across studies)?

  • Methodological Answer :

  • Standardize Assay Conditions : Ensure consistent cell passage numbers, serum concentrations, and incubation times .
  • Control for Solubility : Use DMSO stocks ≤0.1% and confirm compound stability via LC-MS over 24 hours .
  • Orthogonal Validation : Cross-validate results with alternative assays (e.g., Western blotting for target phosphorylation vs. cell viability) .

Q. How does the compound’s stereochemistry influence its pharmacokinetic properties (e.g., metabolic stability, CYP450 interactions)?

  • Methodological Answer :

  • Chiral HPLC : Separate enantiomers using Chiralpak AD-H columns and correlate configurations with activity .
  • Microsomal Stability Assays : Incubate with rat/human liver microsomes (1 mg/mL) and NADPH, monitoring parent compound depletion via LC-MS/MS .
  • CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: BFC) to assess inhibition at 10 µM .

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